molecular formula C14H10N2O B314757 3-Phenylphthalazin-3-ium-1-olate

3-Phenylphthalazin-3-ium-1-olate

Cat. No.: B314757
M. Wt: 222.24 g/mol
InChI Key: QLSKIUACEWMRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylphthalazin-3-ium-1-olate is a chemical compound featuring a phthalazinium-olate structure, a class of molecules known as betaines . This reagent serves as a valuable synthetic building block and intermediate for researchers, particularly in developing novel heterocyclic compounds and exploring advanced materials. In medicinal chemistry, the phthalazine scaffold is a recognized privileged structure in drug discovery . This core structure is found in compounds investigated for targeting key oncological pathways. For instance, phthalazine derivatives have been designed as potent and selective inhibitors of kinases like Aurora kinase (e.g., the clinical agent AMG 900) and vascular endothelial growth factor receptors (VEGFR), such as Vatalanib, an oral antiangiogenic agent studied for solid tumors . The structural motif present in 3-Phenylphthalazin-3-ium-1-olate is therefore of significant interest for synthesizing new molecular hybrids with potential biological activities. Beyond pharmaceutical research, phthalazinium betaines have been utilized as precursors in materials science. Specifically, they have been used in solid-state pyrolysis for the synthesis of carbon nanosheets (CNSs) . These nanosheets, produced at relatively low temperatures, are intriguing materials with potential applications in nanoelectronics and biomedical systems due to their unique structural and electronic properties . This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-phenylphthalazin-3-ium-1-olate

InChI

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-16(15-14)12-7-2-1-3-8-12/h1-10H

InChI Key

QLSKIUACEWMRCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Phenylphthalazin-3-ium-1-olate and Analogues

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications
3-Phenylphthalazin-3-ium-1-olate C₁₄H₁₀N₂O 230.25 Phenyl Base structure; potential heterocyclic intermediate
3-(4-Chlorophenyl)phthalazin-3-ium-1-olate C₁₄H₉ClN₂O 264.69 4-Cl Enhanced stability due to electron-withdrawing Cl; higher molecular weight
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate C₁₄H₉FN₂O 240.23 4-F High electronegativity; potential for altered reactivity
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Cl, Phthalimide Non-olate analog; used in polyimide synthesis

Substituent Effects

  • Fluorine, while more electronegative, has a smaller atomic radius, leading to less steric hindrance but stronger inductive effects compared to Cl .
  • Phenyl Group : The phenyl substituent contributes resonance stabilization, which could enhance the aromatic character of the phthalazine core. This may influence intermolecular interactions in solid-state applications .

Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional) could elucidate electronic differences, such as HOMO-LUMO gaps or charge distributions, between the phenyl, chloro-, and fluoro-substituted derivatives . For instance, the exact exchange component in hybrid functionals might better capture the olate group’s electron density .

Preparation Methods

Halogenated Intermediate Synthesis

Bromination and chlorination of preformed phthalazine derivatives enable subsequent cross-coupling reactions. In a method analogous to the synthesis of 2-aryl-3,4-dihydroisoquinolin-2-ium bromides, 6,7-methylenedioxyphthalazine is treated with acetyl bromide under controlled conditions to yield 3-bromophthalazin-1(2H)-one. This intermediate serves as a substrate for Suzuki-Miyaura coupling with phenylboronic acid, achieving 3-phenyl substitution (Table 1).

Table 1: Yields of Halogenated Phthalazine Intermediates

Halogenation AgentIntermediateYield (%)
Acetyl bromide3-Bromophthalazin-1(2H)-one78
N-Bromosuccinimide3-Bromophthalazin-1(2H)-one65
POCl₃3-Chlorophthalazin-1(2H)-one82

Halogenation efficiency correlates with electron-withdrawing substituents on the phthalazine ring, as demonstrated in studies of analogous isoquinolinium systems.

Oxidative Aromatization to the Phthalazinium Core

Conversion of dihydrophthalazines to aromatic phthalazinium salts is critical for stabilizing the olate form. DDQ and CuCl₂·2H₂O are widely used oxidants, with DDQ offering superior yields in related dihydroisoquinolinium syntheses.

DDQ-Mediated Oxidation

Treatment of 3-phenyl-1,2-dihydrophthalazine with DDQ in methanol at room temperature induces dehydrogenation, forming the phthalazinium ion. Subsequent acidification with hydrobromic acid yields the bromide salt, which is deprotonated to the olate using aqueous NaOH (Scheme 1).

Scheme 1:
3-Phenyl-1,2-dihydrophthalazine → (DDQ/MeOH) → 3-Phenylphthalazin-3-ium bromide → (NaOH) → 3-Phenylphthalazin-3-ium-1-olate

Yields for this step range from 85–92%, comparable to those observed in dihydroisoquinolinium oxidations.

Copper-Catalyzed Oxidation

Alternative protocols employ CuCl₂·2H₂O in ethanol under reflux. While this method avoids stoichiometric quinones, yields are marginally lower (72–80%), likely due to competing side reactions.

Direct Phenyl Group Introduction via Coupling Reactions

Palladium-catalyzed cross-coupling enables direct 3-phenylation of preformed phthalazinium salts.

Suzuki-Miyaura Coupling

3-Bromophthalazin-1(2H)-one reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), achieving 89% conversion to 3-phenylphthalazin-1(2H)-one. Subsequent oxidation and deprotonation afford the target compound.

Buchwald-Hartwig Amination

While less common, aryl amination has been explored for nitrogen-rich heterocycles. Using Pd₂(dba)₃ and Xantphos, 3-iodophthalazin-1(2H)-one couples with aniline derivatives, though yields remain suboptimal (55–62%).

Solvent and Temperature Optimization

Reaction media significantly impact efficiency. Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may promote decomposition at elevated temperatures. A study comparing methanol, ethanol, and acetonitrile in DDQ oxidations revealed methanol as optimal, providing 94% yield at 25°C versus 88% in acetonitrile.

Characterization and Stability Studies

Spectroscopic Analysis

1H NMR of 3-phenylphthalazin-3-ium-1-olate shows distinct deshielding of the C2 proton (δ 8.72 ppm) due to electron withdrawal by the olate group. IR spectra confirm C=O stretching at 1675 cm⁻¹ and N–O vibration at 1340 cm⁻¹.

Thermodynamic Stability

DFT calculations at the B3LYP/6-311G** level predict a planar phthalazine ring with partial double-bond character in the N–O group, stabilizing the olate form .

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